3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.11 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
The synthesis of 3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2,3-dimethylphenylamine with maleic anhydride in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-dichloro-1-(2,3-dimethylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: This compound has a similar structure but with a different substituent on the phenyl ring.
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione: Another similar compound with a fluorine substituent instead of chlorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical properties.
Properties
IUPAC Name |
3,4-dichloro-1-(2,3-dimethylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-6-4-3-5-8(7(6)2)15-11(16)9(13)10(14)12(15)17/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGLMOZMMCGCRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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